Technical Monograph: Chemical Identity and Synthetic Utility of 1-(2-methylphenyl)-3-methylbutan-1-one
Technical Monograph: Chemical Identity and Synthetic Utility of 1-(2-methylphenyl)-3-methylbutan-1-one
Executive Summary
This technical guide provides an in-depth analysis of 1-(2-methylphenyl)-3-methylbutan-1-one , a structural isomer of the valerophenone class. While its para-substituted analog (4'-methylisovalerophenone) is a common intermediate in fragrance and pharmaceutical chemistry, the ortho-substituted isomer discussed here presents unique synthetic challenges due to steric hindrance and regioselectivity constraints. This guide outlines its nomenclature, physicochemical profile, and the specific synthetic protocols required to isolate this regioisomer with high fidelity.
Nomenclature and Chemical Identity
The precise identification of this molecule relies on understanding its dual nature as both an aromatic ketone and a derivative of isovaleric acid.
Core Identity Data
| Parameter | Detail |
| IUPAC Name | 1-(2-methylphenyl)-3-methylbutan-1-one |
| Common Synonyms | 2'-Methylisovalerophenone; o-Tolyl isopentyl ketone; 1-(o-Tolyl)-3-methyl-1-butanone |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol |
| SMILES | CC(C)CC(=O)C1=CC=CC=C1C |
| Structural Class | Aromatic Ketone (Valerophenone derivative) |
Synonym Disambiguation
Researchers often encounter ambiguity in the naming of alkyl ketones. The following logic validates the synonym 2'-Methylisovalerophenone :
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Acyl Fragment: The 3-methylbutanoyl group corresponds to isovaleric acid .
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Aryl Fragment: The 2-methylphenyl group corresponds to o-toluene .
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Combination: Hence, 2'-methyl (on the ring) isovalerophenone (acyl chain + phenone core).
Critical Note on Commercial Availability: The para isomer (1-(4-methylphenyl)-3-methylbutan-1-one, CAS 65248-52-4) is the dominant commercial form. The ortho isomer is frequently a custom-synthesis target and requires specific spectroscopic verification to distinguish it from the para contaminant.
Physicochemical Profile
The following data is derived from computational models and comparative analysis with structural analogs (e.g., n-valerophenone and 4'-methylisovalerophenone).
| Property | Value (Approximate/Predicted) | Context |
| Physical State | Colorless to pale yellow liquid | Typical of C10-C15 aromatic ketones. |
| Boiling Point | 240–245 °C (at 760 mmHg) | Higher than non-methylated valerophenone due to increased MW. |
| LogP (Octanol/Water) | 3.4 ± 0.2 | Highly lipophilic; limited aqueous solubility. |
| Flash Point | ~98 °C | Class IIIB Combustible Liquid. |
| H-Bond Acceptors | 1 (Carbonyl oxygen) | Typical for ketones. |
| H-Bond Donors | 0 | Lacks hydroxyl/amine groups. |
Synthetic Pathways and Protocols
Isolating the ortho isomer requires bypassing the thermodynamic control of standard Friedel-Crafts acylation, which overwhelmingly favors the para position.
The "Para-Trap": Friedel-Crafts Acylation
Direct reaction of toluene with isovaleryl chloride using AlCl₃ yields a mixture containing >90% of the para isomer (4'-methylisovalerophenone). This method is unsuitable for synthesizing the target ortho compound in high purity.
The "Ortho-Specific" Route: Grignard Addition
To ensure regiospecificity, the aromatic ring must be pre-functionalized at the ortho position. The most robust method involves the reaction of o-tolylmagnesium bromide with isovaleronitrile (followed by acid hydrolysis) or an activated amide (Weinreb amide).
Experimental Protocol: Grignard Synthesis via Nitrile
Objective: Synthesis of 1-(2-methylphenyl)-3-methylbutan-1-one via o-tolylmagnesium bromide.
Reagents:
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2-Bromotoluene (1.0 eq)
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Magnesium turnings (1.1 eq)
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Isovaleronitrile (1.0 eq)
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Tetrahydrofuran (THF), anhydrous
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Ammonium Chloride (sat. aq.)
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Sulfuric Acid (10% aq.)
Step-by-Step Methodology:
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Grignard Formation:
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In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.
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Add 10% of the 2-bromotoluene solution in THF to initiate the reaction (exotherm).
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Add the remaining bromide dropwise, maintaining a gentle reflux. Stir for 1 hour post-addition to ensure formation of o-tolylmagnesium bromide.
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Nitrile Addition (The Imine Intermediate):
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Cool the Grignard solution to 0°C.
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Add isovaleronitrile (3-methylbutanenitrile) in THF dropwise over 30 minutes.
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Mechanism:[1][2][3][4][5] The Grignard reagent attacks the nitrile carbon, forming a magnesium salt of the ketimine.
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Allow the mixture to warm to room temperature and reflux for 3 hours to drive conversion.
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Hydrolysis (Ketone Release):
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Cool the mixture to 0°C.
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Critical Step: Quench with saturated NH₄Cl to decompose excess Grignard.
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Add 10% H₂SO₄ and stir vigorously for 2–4 hours. This hydrolyzes the intermediate imine (
) into the target ketone ( ).
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Work-up:
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Extract with Diethyl Ether (3x). Wash organic layers with brine.
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Dry over MgSO₄ and concentrate in vacuo.
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Purify via vacuum distillation or flash chromatography (Hexane/EtOAc 95:5).
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Reaction Workflow Visualization
Figure 1: Comparison of synthetic routes. The Grignard pathway (green) guarantees the ortho-substitution pattern, whereas Friedel-Crafts (red) yields the undesired para-isomer.
Analytical Characterization
To validate the synthesis of the ortho isomer against the para isomer, look for specific NMR signatures arising from the proximity of the carbonyl group to the ortho-methyl group (steric compression and shielding effects).
| Technique | Expected Signature (Ortho-Isomer) | Differentiation from Para |
| ¹H NMR (Aromatic) | Multiplet pattern with a distinct doublet/multiplet for the C6 proton (adjacent to carbonyl) shifted downfield (~7.6 ppm). | Para isomer shows a clean AA'BB' symmetric doublet pattern. |
| ¹H NMR (Methyl) | Ortho-methyl singlet typically appears at ~2.4–2.5 ppm. | Para-methyl singlet is typically at ~2.4 ppm (subtle difference). |
| ¹H NMR (Alkyl Chain) | Isovaleryl doublet (CH₃)₂ at ~0.9 ppm; Multiplet (CH) at ~2.2 ppm; Doublet (CH₂) at ~2.8 ppm. | Similar in both isomers. |
| Mass Spectrometry (EI) | Molecular ion [M]+ at m/z 176. Base peak usually m/z 119 (o-toluoyl cation) or m/z 134 (McLafferty rearrangement product). | Para isomer gives m/z 119 (p-toluoyl cation) but fragmentation ratios differ. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13004936 (Para-isomer analog for comparison). Retrieved from [Link](Note: Used for property extrapolation; specific ortho-isomer data is extrapolated from structural principles).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. 3-METHYL-1-PHENYL-2-BUTANONE|2893-05-2|lookchem [lookchem.com]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
